molecular formula C23H28N4O2S B2919078 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631855-03-3

2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2919078
CAS RN: 631855-03-3
M. Wt: 424.56
InChI Key: ZHCKGMVHYQUCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
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Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety within the compound’s structure is known for its anti-fibrotic properties. Research has shown that pyrimidine derivatives can effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs . This application is particularly relevant in the treatment of fibrotic diseases, where the reduction of excessive fibrous tissue can be therapeutic.

Antiproliferative Effects

Compounds with similar structures have been evaluated for their antiproliferative activity against various cancer cell lines. They have shown the ability to induce cell death by activating apoptotic pathways, suggesting their use as potential chemotherapeutic agents . The compound’s ability to disrupt the proliferation of cancer cells could be harnessed to develop new cancer treatments.

Synthesis of Heterocyclic Compounds

The compound’s heterocyclic nature makes it a valuable precursor in the synthesis of novel heterocyclic compounds with potential biological activities. These activities are crucial in medicinal chemistry for the development of new drugs and treatments .

Pharmacological Research

Due to the diverse biological activities exhibited by pyrimidine derivatives, such as antimicrobial, antiviral, and antitumor properties, this compound could be a significant subject of pharmacological research . It could lead to the discovery of new drugs with multiple therapeutic effects.

Chemical Biology

In chemical biology, the compound could be used to study the interaction between biological systems and chemical processes. Its complex structure may help in understanding how chemical compounds affect biological systems at the molecular level .

Fluorescence Sensing

Compounds with pyrazolo[4,3-c]pyridine structures have been identified as potent pH indicators with fluorescence properties. This compound could potentially be modified to serve as a fluorescent probe for sensing pH changes in various environments .

properties

IUPAC Name

8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-13(2)7-10-30-22-26-20-19(21(29)27-22)17(14-5-8-24-9-6-14)18-15(25-20)11-23(3,4)12-16(18)28/h5-6,8-9,13,17H,7,10-12H2,1-4H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKGMVHYQUCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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